Product packaging for 1-Ethyl-1-ethynylcyclopropane(Cat. No.:CAS No. 2101782-55-0)

1-Ethyl-1-ethynylcyclopropane

Cat. No.: B3049552
CAS No.: 2101782-55-0
M. Wt: 94.15
InChI Key: UTYCGHILMVUIRZ-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Ring Systems in Modern Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in organic chemistry. acs.org Its significance stems from a unique combination of high ring strain, estimated at 27.5 kcal/mol, and unusual bonding characteristics. ananikovlab.runih.gov This inherent strain makes cyclopropanes highly reactive and susceptible to a variety of ring-opening, rearrangement, and cycloaddition reactions, positioning them as versatile synthetic intermediates. acs.org In modern organic synthesis, the cyclopropane moiety is not merely a curiosity but a powerful tool for constructing complex molecular architectures. acs.orgbeilstein-journals.org Its rigid framework can significantly influence the chemical and biological properties of a molecule. acs.org Consequently, cyclopropane-containing compounds are prevalent in numerous biologically active molecules, including pharmaceuticals like the quinolone antibiotics (e.g., ciprofloxacin), natural products such as pyrethroid insecticides, and various agrochemicals. acs.organanikovlab.rubeilstein-journals.org The controlled introduction of a cyclopropane ring, known as cyclopropanation, is a key strategy for altering molecular conformation and exploring novel chemical space in drug discovery and materials science. acs.orgbeilstein-journals.org

Structural Characteristics and Chemical Importance of Ethynylcyclopropane Architectures

Ethynylcyclopropanes are a class of compounds that feature both a strained cyclopropane ring and a reactive alkyne (ethynyl) group. This combination of functionalities results in a unique and synthetically valuable architectural scaffold. The structure is characterized by the juxtaposition of sp³-hybridized carbons in the strained ring and sp-hybridized carbons of the triple bond. This arrangement leads to interesting electronic properties and a rich reactivity profile. nih.gov

The chemical importance of ethynylcyclopropanes lies in their utility as versatile building blocks. researchgate.net The alkyne moiety can participate in a wide array of transformations typical of terminal alkynes, such as hydrofunctionalization, metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), and cycloadditions, including the Huisgen [3+2] cycloaddition ("click chemistry"). wikipedia.orgorganicchemistrydata.org Simultaneously, the cyclopropane ring can act as a reactive handle, undergoing ring-opening or rearrangement under thermal, photochemical, or catalytic conditions. nih.gov This dual reactivity allows for the construction of diverse and complex molecular frameworks from a single precursor. Ethynylcyclopropane derivatives are key intermediates in the synthesis of pharmaceuticals, such as the antiretroviral drug Efavirenz, and serve as precursors for generating other useful structures like vinylcyclopropanes and allenes. wikipedia.org

Positioning of 1-Ethyl-1-ethynylcyclopropane within Substituted Cyclopropane Research

This compound is a 1,1-disubstituted (geminal) cyclopropane. Research into such compounds is driven by the observation that the 1,1-disubstituted cyclopropane motif is a common feature in many therapeutic agents. nih.gov The introduction of two distinct substituents onto a single carbon of the cyclopropane ring allows for fine-tuning of steric and electronic properties and provides a vector for building molecular complexity.

Within this context, this compound (CAS No. 2101782-55-0) represents a specific building block where one substituent is a simple alkyl group (ethyl) and the other is a reactive handle (ethynyl). rsc.orgwikipedia.orgorganic-chemistry.org Its position in research is primarily that of a synthetic intermediate, designed to introduce the ethyl-substituted cyclopropyl (B3062369) moiety into a larger molecule via reactions of its ethynyl (B1212043) group. While extensive research may not be dedicated to this specific molecule in isolation, its synthesis and reactivity are based on well-established principles for preparing and utilizing functionalized cyclopropanes. researchgate.netnih.govrsc.org It serves as a model compound for studying the interplay between the steric bulk of the ethyl group and the electronic demands of the alkyne in various chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B3049552 1-Ethyl-1-ethynylcyclopropane CAS No. 2101782-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1-ethynylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYCGHILMVUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302017
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101782-55-0
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101782-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1 Ethynylcyclopropane

Reactivity Profiles Influenced by Cyclopropane (B1198618) Ring Strain

The cyclopropane ring in 1-ethyl-1-ethynylcyclopropane is characterized by significant angle and torsional strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. libretexts.orgfiveable.menumberanalytics.com This high ring strain, a form of stored potential energy, renders the molecule more reactive and susceptible to ring-opening reactions compared to larger, less strained cycloalkanes. libretexts.orgnumberanalytics.com The proximity of the ethynyl (B1212043) group, with its sp-hybridized carbons, further influences the electronic properties and reactivity of the cyclopropane ring.

The inherent strain in the cyclopropane ring makes it behave somewhat like a double bond, a property that can be observed in its chemical reactions. smolecule.com This strain energy increases the molecule's susceptibility to reactions that can relieve it, such as ring-opening processes. The ethyl and ethynyl substituents on the same carbon atom also introduce steric considerations that can direct the approach of reagents and influence reaction pathways. smolecule.com The combination of ring strain and the presence of the reactive alkyne moiety makes this compound a versatile building block in organic synthesis, prone to transformations that either retain or cleave the three-membered ring.

Transformations Involving the Ethynyl Functional Group

The ethynyl group is a highly versatile functional group, participating in a wide array of chemical transformations. In this compound, this reactivity is modulated by the adjacent cyclopropyl (B3062369) group.

The terminal alkyne functionality of this compound makes it an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. wikipedia.org

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the direct connection of the 1-ethylcyclopropyl-ethynyl unit to various aromatic or vinylic systems, creating more complex molecular architectures. libretexts.org The general reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

Table 1: Overview of Sonogashira Coupling Reaction

Component Role Example
Alkyne Nucleophilic partner This compound
Halide Electrophilic partner Aryl Iodide, Aryl Bromide, Vinyl Halide
Catalyst Facilitates C-C bond formation Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst Activates the alkyne Copper(I) Iodide (CuI)

| Base | Neutralizes HX by-product | Amine (e.g., triethylamine, diisopropylamine) |

Beyond the classic Sonogashira reaction, other cross-coupling methods, such as those catalyzed by nickel or iron, can also be employed. rsc.orgepfl.ch These reactions expand the toolkit for incorporating the this compound motif into larger molecules, which is of interest in the synthesis of pharmaceuticals and advanced materials. smolecule.comrsc.org The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent system. libretexts.org

The carbon-carbon triple bond of this compound can participate in various cycloaddition reactions, where it combines with other unsaturated molecules to form new cyclic structures. libretexts.org

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component (1,3-dipole) with the two-atom π-system of the alkyne to form a five-membered ring. uchicago.edu Donor-acceptor cyclopropanes can serve as precursors for the three-carbon component in certain [3+2] cycloadditions. researchgate.net The alkyne in this compound acts as the dipolarophile, reacting with dipoles like azides or nitrile oxides. uchicago.edu Rhodium(I)-catalyzed [3+2] cycloadditions between cyclopropenones and alkynes are also a known method for synthesizing cyclopentadienones. organic-chemistry.org

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgbeilstein-journals.org The reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgnrochemistry.com In this reaction, this compound would serve as the alkyne component. Strained alkenes, like norbornene, are often effective partners in this transformation. beilstein-journals.orguwindsor.ca The regioselectivity of the Pauson-Khand reaction generally places the larger substituent on the alkyne adjacent to the newly formed carbonyl group in the cyclopentenone product. nrochemistry.com

Table 2: Key Cycloaddition Reactions of Alkynes

Reaction Type Reactants Product Catalyst/Mediator
[3+2] Cycloaddition This compound + 1,3-Dipole (e.g., azide) Substituted Triazole Typically thermal or copper-catalyzed

| Pauson-Khand | this compound + Alkene + CO | Substituted Cyclopentenone | Co₂(CO)₈, other transition metals |

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. libretexts.orgucsb.edu Conversely, the terminal acetylenic proton is acidic and can be removed by a strong base, allowing for subsequent nucleophilic reactions. chemicalland21.com

Electrophilic Additions: Reagents like hydrogen halides (HX) and halogens (X₂) can add across the triple bond. chemicalland21.comchemistrysteps.com The initial addition to the alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), leading to the formation of a vinyl carbocation intermediate. chemistrysteps.comsavemyexams.com This intermediate is then attacked by the halide nucleophile. The presence of the cyclopropyl group can influence the stability of the carbocation and potentially the reaction's regioselectivity. Hydration of the alkyne, typically catalyzed by mercury salts in acidic solution, can also occur, leading to the formation of a ketone via an enol intermediate. chemicalland21.comchemistrysteps.com

Nucleophilic Additions: The terminal hydrogen of the ethynyl group is weakly acidic and can be deprotonated by a strong base (like an organolithium reagent or sodium amide) to form a cyclopropyl acetylide anion. chemicalland21.com This powerful nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in substitution or addition reactions. slideshare.net This two-step sequence is a fundamental strategy for carbon-carbon bond formation.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Pauson-Khand Reactions)

Ring-Opening and Ring-Expansion Processes

The significant strain energy of the cyclopropane ring makes it susceptible to cleavage under certain conditions, leading to rearrangements and the formation of new cyclic or acyclic structures.

When subjected to heat (thermal rearrangement) or light (photochemical rearrangement), molecules containing strained rings like this compound can undergo complex transformations. d-nb.inforesearchgate.net Computational studies on the related 1-ethynyl-2-methylcyclopropane show that thermal rearrangements can lead to a variety of products, including bicyclic compounds and hexatrienes, through intricate potential energy surfaces. nih.gov These rearrangements are often driven by the release of ring strain.

For instance, vinylcyclopropanes are known to undergo thermal rearrangement to form cyclopentenes. While this compound is not a vinylcyclopropane (B126155), related thermal processes involving the interplay of the cyclopropane ring and the alkyne are plausible. Photochemical excitation can also provide the energy needed to access different reaction pathways, potentially leading to isomerization or ring-opening products that are not accessible thermally. researchgate.net The specific products formed would depend heavily on the reaction conditions and the substitution pattern on the cyclopropane ring.

Metal-Mediated Ring Transformations

The strained three-membered ring of this compound and related alkynylcyclopropanes is susceptible to transformations mediated by transition metals, leading to significant skeletal rearrangements. Gold and rhodium catalysts are particularly effective in promoting these reactions. Gold(I) complexes, for instance, can catalyze the cyclization of substrates like 1-(indol-3-yl)-3-alkyn-1-ols, where the cyclopropyl group can undergo ring-opening via nucleophilic attack by water or an alcohol, resulting in carbazole (B46965) ethers. researchgate.net This reactivity highlights the ability of gold catalysts to activate the alkyne moiety, which can then trigger downstream reactions involving the cyclopropane ring.

In other instances, gold-catalyzed rearrangements of 1-alkenyl-2-alkynylcyclopropane substrates can lead to profound skeletal changes, such as ring expansion to form cyclopentenes and subsequently cyclohexadienes. researchgate.net These transformations are believed to proceed through intermediates where the metal catalyst coordinates to the alkyne, facilitating ring-opening or expansion cascades. Similarly, rhodium(II) catalysts can be employed to generate rhodium(II)-alkynylcarbene intermediates from precursors like 7-alkynyl cycloheptatrienes. acs.org While this is a method to synthesize alkynylcyclopropanes, the reactivity of the formed cyclopropane unit in the presence of the metal catalyst is a subject of investigation. For example, submitting a disubstituted alkynyl cyclopropane to gold catalysis can result in products of formal [3+3] cycloaddition, such as methylnaphthalene, rather than simple hydroarylation, indicating a complex rearrangement pathway involving the opening of the cyclopropane ring. acs.org

The table below summarizes representative metal-mediated transformations involving alkynylcyclopropane systems.

Catalyst SystemSubstrate TypeTransformation TypeProduct ClassReference
Cationic Gold(I) Complex1-(Indol-3-yl)-3-alkyn-1-ols (with cyclopropyl group)Ring-opening by nucleophilic attackCarbazole ethers researchgate.net
Gold(I)1-Alkenyl-2-alkynylcyclopropanesRing expansion / researchgate.netacs.org-alkynyl shiftCyclohexadienes researchgate.net
Gold(I)Disubstituted alkynyl cyclopropaneFormal [3+3] cycloadditionMethylnaphthalene acs.org

Reactivity at the Ethyl Substituent and Peripheral Sites

The reactivity of this compound is dominated by the transformations of the ethynyl group and the cyclopropane ring. The ethyl substituent, being a saturated alkyl group, is generally unreactive under most conditions. wikipedia.org Its primary influence is steric, affecting the approach of reagents to the reactive centers of the molecule. Reactions involving the C-H bonds of the ethyl group would require harsh conditions, such as radical reactions or specific C-H activation catalysts, which are not commonly employed in the context of this molecule's typical transformations.

In contrast, the most significant peripheral reactive site is the terminal hydrogen of the ethynyl group. This acetylenic proton is considerably more acidic (pKa ≈ 25) than protons on alkanes or alkenes due to the high s-character of the sp-hybridized carbon orbital. mdpi.com Consequently, this proton can be readily removed by a strong base to form a lithium acetylide, an organolithium species. tennessee.edulibretexts.org This deprotonation is a crucial step for many synthetic applications, as it converts the alkyne into a potent nucleophile capable of reacting with a wide range of electrophiles. The formation of this organolithium species is a foundational reaction for the functionalization of the ethynyl group. tennessee.eduwikipedia.org

Detailed Mechanistic Elucidation of Key Reactions

While carbopalladation is a fundamental process in palladium catalysis, the Pauson-Khand reaction, which is mechanistically related, provides a well-studied framework for the cycloaddition of an alkyne, an alkene, and carbon monoxide. uwindsor.ca Originally mediated by cobalt, this reaction can also be promoted by other transition metals. In the context of this compound, the molecule would serve as the alkyne component.

The generally accepted mechanism for the stoichiometric cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonylcobalt(0)-alkyne complex. uwindsor.ca The loss of a carbon monoxide ligand creates a vacant coordination site, allowing for the coordination of an alkene. The subsequent and often rate-determining step is the insertion of the alkene into a cobalt-carbon bond, forming a metallacyclic intermediate known as a cobaltacycle. uwindsor.ca The regiochemical and stereochemical outcomes of the reaction are determined at this stage. The final steps involve the insertion of a carbon monoxide molecule and subsequent reductive elimination to yield the final cyclopentenone product, regenerating the metal catalyst in catalytic versions. uwindsor.ca For this compound, the steric and electronic properties of the ethyl and cyclopropyl groups would influence the regioselectivity of the alkene insertion into the metallacycle.

The reactivity of this compound and its analogs can be directed towards different product outcomes by carefully selecting the metal catalyst, ligands, and reaction conditions. This phenomenon, known as divergent reactivity, is a powerful tool in synthetic chemistry. Gold-catalyzed reactions of alkyne-containing molecules are prime examples of this principle. researchgate.net For instance, in the cyclization of 1-(indol-3-yl)-3-alkyn-1-ols, divergent pathways can be accessed depending on the substitution pattern and reaction conditions. These pathways can lead to cycloalkyl-annulated [b]carbazoles through a 1,2-alkyl migration of metal-carbene intermediates, or to cycloalkyl-annulated [a]carbazoles via a Wagner-Meerwein-type shift. researchgate.net A third pathway involves the ring-opening of the cyclopropyl group to form carbazole ethers. researchgate.net

Ligand effects play a critical role in steering these reactions. In gold(I)-catalyzed additions of carbon nucleophiles to 1,6-enynes, a strong influence of the phosphine (B1218219) ligand on the structure of the gold(I) intermediates was observed. tdx.cat Catalysts bearing more electron-donating ligands favored 1,2-addition products, which result from the direct trapping of a cyclopropyl gold carbene intermediate. In contrast, less donating ligands can lead to rearranged products. This demonstrates that the electronic properties of the ligand can modulate the reactivity of the metal center and the intermediates it forms, thereby dictating the final product structure. tdx.cat

The transformations of this compound proceed through various short-lived, high-energy species. The identification and characterization of these intermediates are crucial for understanding reaction mechanisms.

Metal Carbenes and Carbenoids: In gold(I) and rhodium(II) catalysis, the activation of the alkyne moiety frequently leads to the formation of metal carbene or carbenoid intermediates. researchgate.netacs.org These species are often proposed in the catalytic cycles of alkyne transformations. nih.gov For example, gold(I) catalysis can promote the cyclization of N-alkynyl formamidines to generate isolable acyclic gold carbene intermediates, which have been characterized by X-ray diffraction and 13C NMR spectroscopy. nih.gov These studies reveal an electrophilic carbene carbon with significant carbocation-like character. nih.gov Similarly, cobalt-porphyrin complexes react with diazoacetates to form tunable radical metal-carbenes, which are key intermediates in cyclopropanation. nih.gov Computational studies, such as Density Functional Theory (DFT), and Natural Bond Orbital (NBO) analysis, are used to investigate the electronic structure, charge distribution, and bonding of these carbenes, revealing characteristics that can be reminiscent of either Fischer carbenes (metal-to-ligand backbonding) or Schrock carbenes (nucleophilic character). nih.govias.ac.in

Organolithium Species: The terminal proton of this compound is acidic enough to be deprotonated by strong organolithium bases, such as n-butyllithium (n-BuLi). tennessee.edu This acid-base reaction generates an organolithium species, specifically 1-ethyl-1-ethynylcyclopropyl lithium. This species is a powerful nucleophile used in carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com The formation and stability of this reagent are sensitive to reaction conditions. For instance, n-butyllithium can react with ether solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures, which necessitates carrying out the lithiation at low temperatures (e.g., -78 °C). tennessee.edu The choice of organolithium reagent can also be significant; less sterically hindered reagents like n-BuLi may form stronger solution-state complexes compared to more branched ones like tert-butyllithium, potentially affecting lithiation times. tennessee.edu

The table below outlines the conditions for generating the key organolithium intermediate from an ethynylcyclopropane precursor.

PrecursorReagentSolventTemperatureIntermediate FormedReference
Ethynylcyclopropanen-Butyllithium (2.5 M in hexanes)Tetrahydrofuran (THF)-78 °C to 0 °CEthynylcyclopropyl lithium tennessee.edu
1-Cyclopropyl-2-arylacetylenesn-Butyllithium (n-BuLi)Not specifiedNot specifiedPropargylic/allenylic metallic species researchgate.net
N-Alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanesn-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-65 °Ctrans-isomers of organolithium derivatives researchgate.net

Structural Characterization and Spectroscopic Analysis of 1 Ethyl 1 Ethynylcyclopropane

Application of Advanced Spectroscopic Techniques for Structure Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a powerful toolkit for the unambiguous determination of the molecular structure of 1-ethyl-1-ethynylcyclopropane.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclopropyl (B3062369) protons. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. researchgate.net The cyclopropyl protons, being diastereotopic, would likely appear as complex multiplets in the upfield region, a hallmark of strained ring systems. The acetylenic proton (C≡C-H) would present a sharp singlet, typically in the range of 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying each unique carbon environment. Key expected signals include those for the quaternary cyclopropyl carbon, the two carbons of the ethynyl (B1212043) group (with distinct chemical shifts for the substituted and terminal carbons), the methylene and methyl carbons of the ethyl group, and the methylene carbons of the cyclopropane (B1198618) ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning the ¹H and ¹³C signals definitively by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would firmly establish the connectivity of the ethyl and ethynyl groups to the C1 position of the cyclopropane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Acetylenic H2.0 - 3.0Singlet (s)
Ethyl -CH₂-1.2 - 1.6Quartet (q)
Ethyl -CH₃0.9 - 1.2Triplet (t)
Cyclopropyl CH₂0.5 - 1.0Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C≡C-H80 - 90
C ≡C-H65 - 75
Quaternary Cyclopropyl C15 - 25
Ethyl -C H₂-20 - 30
Cyclopropyl C H₂5 - 15
Ethyl -C H₃10 - 20

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands. vscht.cz

A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. vscht.cz The C≡C triple bond stretch would appear as a weak to medium absorption in the 2100-2140 cm⁻¹ region. vscht.cz The presence of the cyclopropyl group would be confirmed by C-H stretching vibrations typically appearing at frequencies slightly higher than those for acyclic alkanes, often above 3000 cm⁻¹. The C-H stretches of the ethyl group would be observed in the 2850-2960 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Acetylenic C-HStretch~3300Sharp, Weak
C≡CStretch2100 - 2140Weak to Medium
Cyclopropyl C-HStretch>3000Medium
Ethyl C-HStretch2850 - 2960Medium to Strong

HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀), HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula. nih.gov The calculated monoisotopic mass is 94.07825 Da. nih.gov Fragmentation patterns observed in the mass spectrum would also offer structural clues, likely showing the loss of the ethyl group or cleavage of the cyclopropane ring.

For molecules with rotational freedom, such as the ethyl group in this compound, microwave spectroscopy can distinguish between different conformers and determine their relative energies. nih.gov It is expected that the ethyl group would have preferred orientations relative to the cyclopropane ring to minimize steric hindrance. The technique provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. tanta.edu.eg These constants are determined by the molecular geometry, including bond lengths and angles.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While this compound is likely a liquid at room temperature, its structure could be determined by forming a crystalline derivative. Studies on other cyclopropane derivatives have successfully used this technique to analyze the geometric perturbations caused by various substituents. enamine.netacs.orgiucr.orgrsc.org Such an analysis would provide experimental data to compare with the geometric parameters predicted by theoretical calculations and inferred from microwave spectroscopy.

Analysis of Molecular Geometry and Conformational Preferences

The geometry of the cyclopropane ring is significantly influenced by its substituents. The inherent strain in the three-membered ring leads to "bent" bonds. maricopa.edu The introduction of an sp-hybridized ethynyl group and an sp³-hybridized ethyl group at the same carbon atom would lead to specific geometric consequences.

Based on studies of similar systems, the C-C bonds in the cyclopropane ring are not all equivalent. The bond distal to the point of substitution (C2-C3) is often found to be shorter than the two vicinal bonds (C1-C2 and C1-C3) when electron-withdrawing groups like the ethynyl group are present. iucr.org

Conformational analysis focuses on the spatial arrangement of atoms that can be interconverted by rotation about single bonds. fiveable.melibretexts.org In this compound, the primary conformational flexibility arises from the rotation of the ethyl group around the C-C bond connecting it to the cyclopropane ring. The preferred conformation would be one that minimizes steric interactions between the ethyl group and the ethynyl group and the cyclopropane ring. Computational modeling, in conjunction with data from microwave spectroscopy on related compounds, would be the primary tools to investigate these conformational preferences.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific computational and theoretical research focused exclusively on the chemical compound this compound. Studies detailing its electronic structure, stability, reaction mechanisms, and ring strain energy using methods such as Density Functional Theory (DFT) or ab initio calculations are not present in the accessible research databases.

While extensive computational studies exist for the broader class of cyclopropane derivatives, and for molecules with similar structural motifs like ethyl or ethynyl groups, this body of work does not directly address this compound. Therefore, providing a detailed and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound is not possible at this time. The generation of content for the specified sections and subsections would require extrapolation from related but distinct chemical systems, which would not meet the standard of scientific accuracy for a document centered on a single, unique chemical entity.

Further computational and theoretical research would be required to generate the specific data needed to populate the detailed sections and subsections as requested.

Computational and Theoretical Studies on 1 Ethyl 1 Ethynylcyclopropane

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are instrumental in predicting and interpreting the spectroscopic data for 1-ethyl-1-ethynylcyclopropane, particularly for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.org Theoretical calculations of chemical shifts and coupling constants can aid in the assignment of complex experimental NMR spectra, which is especially useful for strained systems like cyclopropanes. caltech.eduacs.org

The unique electronic environment of the cyclopropane (B1198618) ring, influenced by the attached ethyl and ethynyl (B1212043) groups, results in characteristic NMR signals. researchgate.net The ring's σ-aromaticity is known to cause an upfield shift for protons attached to the ring. researchgate.net DFT calculations can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy, helping to assign specific signals to the ethyl group (CH₃ and CH₂), the cyclopropane ring carbons, and the acetylenic carbons. acs.orgacs.org Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformers. acs.org

Similarly, the vibrational frequencies from IR spectroscopy can be calculated and assigned to specific molecular motions. researchgate.net For this compound, key predicted vibrational modes would include the C≡C triple bond stretch, the C-H stretch of the alkyne, various C-H stretches of the ethyl and cyclopropyl (B3062369) groups, and the characteristic ring deformation modes. acs.org Comparing the computed spectrum with the experimental one allows for a definitive assignment of the observed absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

Parameter Predicted Value (Computational Model) Associated Functional Group
¹³C Chemical Shift ~ 85 ppm Acetylenic C (quaternary)
¹³C Chemical Shift ~ 70 ppm Acetylenic C-H
¹³C Chemical Shift ~ 25-35 ppm Cyclopropyl C (quaternary)
¹³C Chemical Shift ~ 15-25 ppm Cyclopropyl CH₂
¹³C Chemical Shift ~ 10-20 ppm Ethyl CH₂
¹³C Chemical Shift ~ 5-15 ppm Ethyl CH₃
IR Frequency ~ 3300 cm⁻¹ Acetylenic C-H Stretch
IR Frequency ~ 2100 cm⁻¹ C≡C Stretch
IR Frequency ~ 3000-3100 cm⁻¹ Cyclopropyl C-H Stretch
IR Frequency ~ 2850-2950 cm⁻¹ Ethyl C-H Stretch

Note: These are representative values based on typical computational results for similar structures. Actual values may vary depending on the level of theory and basis set used.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Electronic Interactions)

The compact and strained structure of this compound facilitates unique intramolecular interactions that influence its conformation and reactivity. researchgate.net Computational analyses, such as Natural Bond Orbital (NBO) theory, are essential for identifying and quantifying these weak interactions. uni-muenchen.deresearchgate.net

One significant interaction is a form of intramolecular hydrogen bonding between the acidic acetylenic proton and the π-electron cloud of the cyclopropane ring's "bent" bonds. researchgate.netescholarship.org Although not a classical hydrogen bond, this C-H···π interaction is a stabilizing force. NBO analysis can reveal this by identifying donor-acceptor interactions between the filled σ orbital of the acetylenic C-H bond and the empty, non-Lewis (antibonding) orbitals associated with the cyclopropane ring bonds. uni-muenchen.deresearchgate.net The energy of this interaction can be estimated using second-order perturbation theory. researchgate.net

Table 2: Key Intramolecular Interactions in this compound from NBO Analysis

Donor Orbital (Filled) Acceptor Orbital (Empty) Interaction Type Estimated Stabilization Energy (E(2))
σ(C-H) (Acetylenic) σ*(C-C) (Cyclopropane) C-H···π (bent bond) Low (e.g., 0.5-1.5 kcal/mol)
σ(C-C) (Cyclopropane) π*(C≡C) Hyperconjugation (σ → π*) Moderate (e.g., 2-5 kcal/mol)
σ(C-H) (Ethyl) σ*(C-C) (Cyclopropane) Hyperconjugation (σ → σ*) Low (e.g., 1-3 kcal/mol)

Note: E(2) values are illustrative and depend heavily on the computational method and molecular geometry.

Stereochemical Investigations of 1 Ethyl 1 Ethynylcyclopropane and Its Chiral Derivatives

Identification of Chirality and Stereogenic Centers within the Molecular Framework

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. egrassbcollege.ac.inlumenlearning.com The most common source of chirality in organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituents. egrassbcollege.ac.inlumenlearning.com

In the case of 1-ethyl-1-ethynylcyclopropane, the quaternary carbon atom of the cyclopropane (B1198618) ring is a stereogenic center. This carbon is attached to four distinct groups:

An ethyl group (-CH₂CH₃)

An ethynyl (B1212043) group (-C≡CH)

A methylene (B1212753) group of the cyclopropane ring (-CH₂-) that is part of the three-membered ring

The other carbon atom of the cyclopropane ring that is also part of the ring structure

The presence of this single stereogenic center means that this compound can exist as a pair of enantiomers, which are mirror images of each other. egrassbcollege.ac.inlumenlearning.com These enantiomers will have identical physical properties such as boiling point and melting point but will rotate plane-polarized light in opposite directions. egrassbcollege.ac.in

The identification of stereogenic centers is a crucial first step in understanding the stereochemistry of a molecule. It allows chemists to predict the number of possible stereoisomers and to devise strategies for their separation or selective synthesis. For more complex derivatives of this compound, additional stereogenic centers may be introduced, leading to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. egrassbcollege.ac.in

Control and Determination of Diastereoselectivity in Synthetic Processes

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the synthesis of derivatives of this compound that contain multiple stereocenters, controlling the diastereoselectivity is a significant challenge and a key goal.

Research has shown that the stereochemical outcome of reactions involving cyclopropane derivatives can be highly influenced by the reaction conditions and the nature of the reactants and catalysts used. For instance, in the synthesis of vinylcyclopropane (B126155) derivatives, high levels of diastereoselectivity have been achieved through ylide-mediated cyclopropanation reactions. acs.orgscribd.com The diastereomeric ratio of the products can often be controlled by the choice of reagents and reaction conditions. scribd.com

One common strategy to control diastereoselectivity is through substrate control, where the existing stereochemistry in the starting material directs the formation of a new stereocenter. For example, in the reaction of an aldehyde with a chiral nucleophile, the approach of the nucleophile can be sterically hindered on one face of the aldehyde, leading to the preferential formation of one diastereomer. The Felkin-Anh model is often used to predict the stereochemical outcome of such reactions. acs.org

Another approach is reagent control, where a chiral reagent or catalyst is used to favor the formation of one diastereomer. Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical course of a reaction and are later removed, are also widely employed.

The determination of the diastereomeric ratio is typically accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. In NMR, the different spatial arrangements of atoms in diastereomers can lead to distinct chemical shifts and coupling constants for certain nuclei. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using a chiral stationary phase, can separate and quantify the different diastereomers.

Table 1: Examples of Diastereoselective Reactions in Cyclopropane Synthesis

Reaction Type Substrate Reagent/Catalyst Diastereomeric Ratio (dr) Reference
Cyclopropanation Aldehyde 15 Lithium (trimethylsilyl)acetylide 16a 7.5:1 acs.org
Cyclopropanation Major isomer 10 SOCl₂ and pyridine - acs.org

Strategies for Enantioselective Synthesis and Resolution

Enantioselective synthesis, also known as asymmetric synthesis, is the synthesis of a chiral compound in which one enantiomer is formed in excess over the other. This is a critical area of research, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. For this compound, which is chiral, developing enantioselective syntheses is a key objective.

Several strategies have been developed for the enantioselective synthesis of chiral cyclopropane derivatives:

Catalytic Asymmetric Cyclopropanation: This is one of the most powerful methods for the enantioselective synthesis of cyclopropanes. It involves the use of a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction. Chiral copper-bisoxazoline complexes, for example, have been successfully used in the enantioselective Friedel-Crafts alkylation of β-naphthols with donor-acceptor aminocyclopropanes, yielding products with excellent enantioselectivities (up to 98% ee). researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereoselective formation of the cyclopropane ring. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Kinetic Resolution: This process involves the separation of a racemic mixture by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This leaves the unreacted starting material enriched in the less reactive enantiomer. Kinetic resolution has been used to obtain 2-amino cyclopropane-1,1-dicarboxylates with high enantiomeric excess. researchgate.net

Resolution is the process of separating a racemic mixture into its individual enantiomers. Besides kinetic resolution, classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties and can be separated by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

The enantiomeric excess (ee), a measure of the purity of an enantiomer, is typically determined by chiral chromatography (GC or HPLC) or by NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent. google.com

Conformational Analysis and its Role in Stereochemical Outcome

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can have a significant impact on its reactivity and the stereochemical outcome of its reactions.

For cyclopropane derivatives, the three-membered ring is rigid and planar, which significantly restricts the conformational freedom of the substituents attached to it. youtube.com However, the substituents themselves, such as the ethyl and ethynyl groups in this compound, can rotate around the single bonds connecting them to the ring.

The relative orientation of these substituents can influence the steric and electronic environment of the molecule, thereby affecting its reactivity. For example, in a reaction involving the approach of a reagent to the cyclopropane ring, certain conformations may be more sterically accessible than others, leading to a preferred reaction pathway and a specific stereochemical outcome.

Computational methods, such as molecular modeling and quantum chemical calculations, are often used to study the conformational preferences of molecules and to predict the lowest energy conformations. sapub.org These calculations can provide valuable insights into the relationship between conformation and reactivity. For instance, conformational analysis of histamine (B1213489) H3 receptor antagonists containing a cyclopropane ring has been used to investigate their bioactive conformations. researchgate.net

In the context of diastereoselective and enantioselective synthesis, understanding the conformational preferences of the starting materials, intermediates, and transition states is crucial for predicting and controlling the stereochemical outcome of a reaction. By designing substrates and catalysts that favor specific conformations, chemists can achieve high levels of stereocontrol.

Role of 1 Ethyl 1 Ethynylcyclopropane As a Versatile Building Block in Complex Organic Synthesis

Precursor for Diverse Complex Molecular Architectures

The strained three-membered ring and the reactive carbon-carbon triple bond of 1-Ethyl-1-ethynylcyclopropane provide two key reactive sites, making it a valuable precursor for creating diverse and complex molecular structures. The inherent ring strain of the cyclopropane (B1198618) moiety can be harnessed in ring-opening reactions, while the ethynyl (B1212043) group can participate in a wide array of transformations characteristic of alkynes.

Although specific, documented examples detailing the extensive use of this compound are limited in publicly available research, the reactivity of closely related alkynylcyclopropanes serves as a strong indicator of its synthetic potential. For instance, functionalized alkynylcyclopropanes are known to be key intermediates in the synthesis of various complex molecules. Synthetic routes to functionalized alkynylcyclopropanes often involve the cyclopropanation of unsaturated compounds or the introduction of functional groups into the three-membered ring of existing alkynylcyclopropanes. researchgate.net The presence of the ethyl group in this compound can influence the steric and electronic nature of these reactions, potentially leading to novel molecular architectures.

The table below outlines the basic properties of this compound, which are foundational to its application in synthesis. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS Number 2101782-55-0
SMILES CCC1(CC1)C#C

This table provides key identifiers and properties for this compound.

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of efficient and green chemistry. rsc.org Alkynes are particularly valuable substrates in MCRs due to the diverse reactivity of the triple bond.

While direct evidence of this compound participating in well-established MCRs is not extensively documented, the reactivity of the ethynyl group is well-suited for such transformations. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction, is a type of multicomponent reaction that could theoretically involve this compound to generate triazole-containing compounds. rsc.org The cyclopropyl (B3062369) group would remain as a unique substituent, potentially influencing the biological activity or material properties of the resulting triazole.

The general utility of alkynes in MCRs suggests that this compound could be a valuable partner in the discovery of novel chemical entities. The table below lists types of multicomponent reactions where alkynes are known to participate, indicating potential, though not yet specifically reported, applications for this compound.

Multicomponent Reaction TypeGeneral Alkyne SubstratePotential Product with this compound
Azide-Alkyne Cycloaddition Terminal Alkyne1,2,3-Triazole derivative
A³ Coupling (Aldehyde-Alkyne-Amine) Terminal AlkynePropargylamine derivative
Sonogashira Coupling Terminal AlkyneAryl- or Vinyl-substituted alkyne
Pauson-Khand Reaction AlkyneBicyclic enone

This table illustrates potential multicomponent reactions for this compound based on known alkyne reactivity.

Synthesis of Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a significant challenge in organic synthesis, often requiring intricate strategies. The unique structure of this compound offers potential pathways to such complex systems. The cyclopropane ring can act as a three-carbon building block in cycloaddition reactions or ring-expansion cascades.

For instance, donor-acceptor substituted cyclopropanes are known to undergo ring-opening reactions to form 1,3-zwitterionic intermediates that can be trapped by various reagents to form larger rings. ethernet.edu.et While this compound itself is not a classic donor-acceptor cyclopropane, its reactivity can be modulated by appropriate catalysts to engage in similar transformations.

Furthermore, the ethynyl group can participate in intramolecular reactions with other functional groups, if present in the molecule, or in intermolecular cycloadditions to build fused ring systems. For example, 2-alkoxy-1-ethynylcyclopropanes have been used to create bicyclo[3.3.0]octane fragments through a domino reaction sequence. thieme-connect.com This suggests that with appropriate functionalization, this compound could be a precursor to a variety of fused-ring structures. The reaction of cyclopropane derivatives with conjugated systems, catalyzed by metal triflates, has been shown to yield bicyclo[5.3.0]decane skeletons, highlighting the potential of cyclopropane rings in forming seven-membered rings within a polycyclic framework. colab.ws

Future Research Directions and Perspectives

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The combination of ring strain in the cyclopropane (B1198618) moiety and the electron density of the alkyne functionality suggests that 1-ethyl-1-ethynylcyclopropane could participate in a wide array of chemical transformations, many of which remain unexplored. The inherent strain of the cyclopropane ring can significantly influence its reactivity. smolecule.com

Future investigations could focus on:

Transition-Metal Catalysis: Using catalysts (e.g., gold, platinum, palladium, rhodium) to activate either the alkyne or the cyclopropane ring. Gold catalysis, in particular, is known to facilitate cycloisomerization reactions of enynes, and similar reactivity could be explored for this compound, potentially leading to novel carbocyclic or heterocyclic scaffolds. tdx.cat

Cycloaddition Reactions: Investigating the participation of the ethynyl (B1212043) group in [2+2], [4+2], and 1,3-dipolar cycloaddition reactions. The proximity of the strained cyclopropane ring could influence the stereoselectivity and regioselectivity of these transformations in unexpected ways.

Ring-Opening Reactions: Exploring conditions that promote the selective opening of the cyclopropane ring. Such reactions, potentially triggered by electrophiles, radical initiators, or transition metals, could provide access to complex acyclic or larger ring structures that would be difficult to synthesize otherwise.

Polymerization: Investigating the polymerization of this compound. The resulting polymers would feature a unique backbone with pendant ethyl-substituted cyclopropane units, which could imbue the material with interesting physical and chemical properties.

Advancements in Computational Design and Predictive Modeling

Computational chemistry offers a powerful tool for accelerating the discovery of new reactions and understanding the underlying principles governing the reactivity of this compound.

Future research directions in this area include:

Mechanism Elucidation: Employing Density Functional Theory (DFT) and other ab initio methods to model potential reaction pathways, calculate transition state energies, and elucidate the mechanisms of novel transformations. tdx.catresearchgate.net This can help rationalize experimentally observed outcomes and predict the feasibility of new reactions.

Predictive Reactivity: Developing computational models to predict how the molecule will react with a diverse range of reagents and catalysts. This can guide experimental efforts by identifying the most promising reaction conditions and substrates, saving time and resources.

Catalyst Design: Using computational screening to design new catalysts specifically tailored for transformations involving this compound. By modeling the interaction between the substrate and the catalyst's active site, more efficient and selective catalysts can be developed.

Property Prediction: Calculating the electronic properties, conformational preferences, and spectroscopic signatures of the molecule and its potential derivatives. These theoretical data can aid in the characterization of new compounds and predict their potential applications, for example, in materials science.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The application of modern synthetic technologies to the production and derivatization of this compound could offer significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Transitioning synthetic routes from traditional batch processes to continuous flow systems. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or fast reactions. rsc.orgvapourtec.com The small reactor volume at any given time minimizes the risks associated with handling potentially unstable intermediates. vapourtec.com Furthermore, flow systems facilitate the integration of in-line purification and analysis, streamlining the entire synthetic process. beilstein-journals.org

Automated Synthesis: Utilizing automated platforms for the synthesis and screening of derivatives of this compound. Automated systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for applications in drug discovery or materials science. syrris.com This high-throughput approach can accelerate the exploration of the molecule's chemical space and the discovery of new functionalities. syrris.com

Telescoped Reactions: Combining multiple reaction steps into a single, continuous flow process without isolating intermediates. mdpi.com For the synthesis of derivatives, a flow reactor could be used to generate this compound, which is then directly passed into a second reactor for a subsequent transformation (e.g., a click reaction or a cycloaddition), significantly improving process efficiency.

Table of Compounds

Compound Name
This compound
1-(1,1-Difluoroethyl)-1-ethynylcyclopropane
1-ethylcyclopropyl ketone

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1-Ethyl-1-ethynylcyclopropane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.